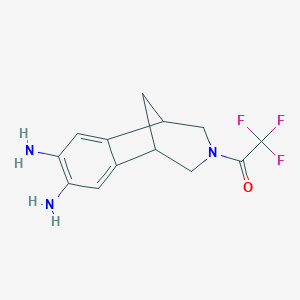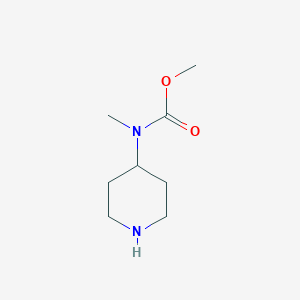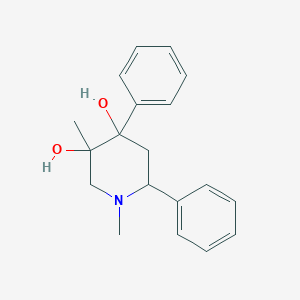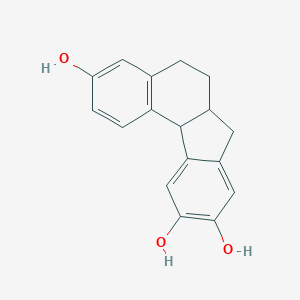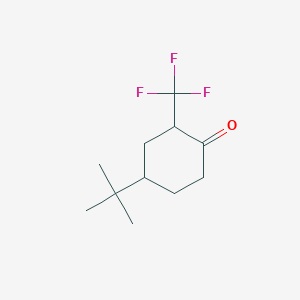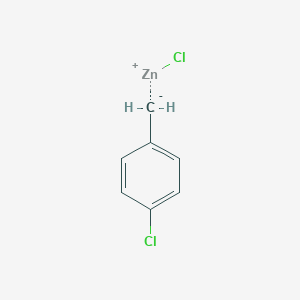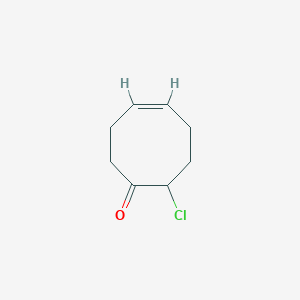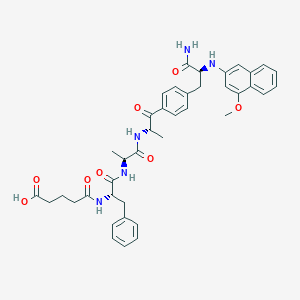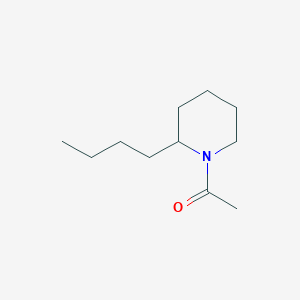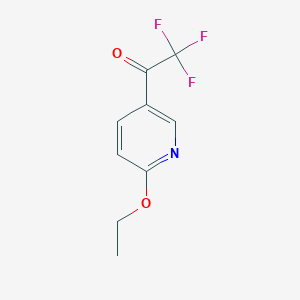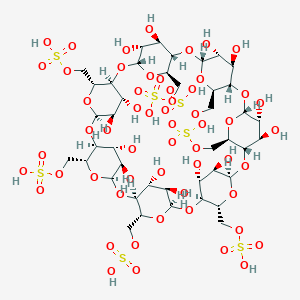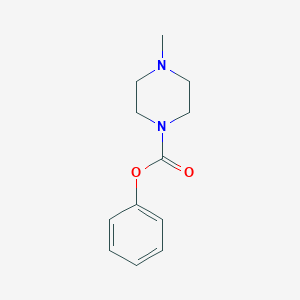![molecular formula C14H11ClINO2 B137453 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid CAS No. 127792-24-9](/img/structure/B137453.png)
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid, also known as CIAPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of 2-phenylacetic acid and is known to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain, fever, and inflammation. By inhibiting their production, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid can reduce inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. In addition, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been shown to reduce oxidative stress and inhibit the activity of enzymes involved in the production of reactive oxygen species. Furthermore, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been shown to increase the levels of antioxidants, such as glutathione, in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid in lab experiments is its relatively simple synthesis method. In addition, it exhibits a wide range of biochemical and physiological effects, making it a versatile compound for studying various disease models. However, one of the limitations of using 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid. One area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to elucidate the mechanism of action and to determine the efficacy of 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid in various cancer models. Another area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown promising results in animal models, and further research is needed to determine its potential in human clinical trials. Furthermore, future studies could focus on optimizing the synthesis method to yield higher purity of the compound and increasing its solubility in water for easier administration in vivo.
In conclusion, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid is a versatile compound with potential therapeutic applications in various disease models. Its synthesis method is relatively simple, and it exhibits a wide range of biochemical and physiological effects. Further research is needed to elucidate its mechanism of action and to determine its potential as a treatment for cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid involves the reaction of 2-chloro-6-iodoaniline with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. The resulting product is then subjected to hydrolysis to yield 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid. The synthesis method is relatively simple and has been optimized to yield high purity of the compound.
Applications De Recherche Scientifique
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. In addition, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. Furthermore, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been studied for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
127792-24-9 |
|---|---|
Nom du produit |
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid |
Formule moléculaire |
C14H11ClINO2 |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
2-[2-(2-chloro-6-iodoanilino)phenyl]acetic acid |
InChI |
InChI=1S/C14H11ClINO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19) |
Clé InChI |
UNFZQVFWFZNVCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2I)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)
